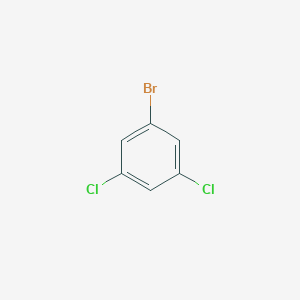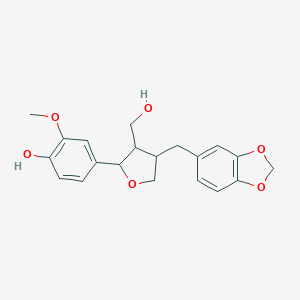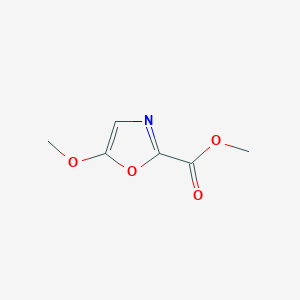
6,7-Dimetoxi-2-metilquinoxalina
Descripción general
Descripción
6,7-Dimethoxy-2-methylquinoxaline, also known as 6,7-Dimethoxy-2-methylquinoxaline, is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
The exact mass of the compound 6,7-Dimethoxy-2-methylquinoxaline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinoxalines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6,7-Dimethoxy-2-methylquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dimethoxy-2-methylquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- DMQ es un derivado del metilglioxal (MG), que se acumula en el miocardio después de un infarto agudo de miocardio (IAM). Los investigadores han cuantificado MG mediante la detección de DMQ, convirtiéndolo en una herramienta valiosa para estudiar la patofisiología cardíaca .
Investigación Cardiovascular
Estas aplicaciones resaltan la versatilidad y el impacto potencial de DMQ en diversas disciplinas científicas. Los investigadores continúan explorando sus propiedades y aplicaciones, convirtiéndolo en un compuesto intrigante para futuras investigaciones . Si necesitas más detalles o aplicaciones adicionales, ¡no dudes en preguntar! 😊
Mecanismo De Acción
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms
Mode of Action
It’s known that the compound is used in the assay of methylglyoxal in biological systems . Methylglyoxal is assayed by derivatization with 1,2-diamino-4,5-dimethoxybenzene and high-performance liquid chromatography (HPLC) of the resulting quinoxaline, 6,7-dimethoxy-2-methylquinoxaline . The specific interaction between the compound and its targets, and the resulting changes, are subjects for further investigation.
Biochemical Pathways
As a derivative used in the assay of methylglyoxal, it may be involved in pathways related to this metabolite
Pharmacokinetics
The compound is a solid at room temperature and should be stored at 4°C . Its bioavailability and other pharmacokinetic properties need to be investigated further.
Result of Action
As a derivative used in the assay of methylglyoxal, it may play a role in detecting and quantifying this metabolite in biological systems
Action Environment
It’s known that the compound is stable under acidic conditions , but the impact of other environmental factors needs further investigation.
Direcciones Futuras
The future directions for 6,7-Dimethoxy-2-methylquinoxaline could involve further exploration of its potential biological activities, given the known properties of quinoxaline derivatives . However, specific future directions are not explicitly stated in the available literature.
Análisis Bioquímico
Biochemical Properties
6,7-Dimethoxy-2-methylquinoxaline can act as an intermediate for the synthesis of various pharmaceutical compounds containing quinoxaline
Temporal Effects in Laboratory Settings
The compound is a solid and is typically stored at 4° C . Its melting point is greater than 130° C
Propiedades
IUPAC Name |
6,7-dimethoxy-2-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-6-12-8-4-10(14-2)11(15-3)5-9(8)13-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWJSTZPSPZPFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162328 | |
| Record name | 6,7-Dimethoxy-2-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143159-04-0 | |
| Record name | 6,7-Dimethoxy-2-methylquinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143159040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxy-2-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6,7-dimethoxy-2-methylquinoxaline in the described research?
A1: 6,7-Dimethoxy-2-methylquinoxaline is not described as a target-interacting compound in this research. Instead, it serves as a crucial reagent in a liquid chromatographic fluorimetric assay for quantifying methylglyoxal. [] Essentially, it reacts with methylglyoxal to form a fluorescent derivative, which can then be separated and detected using chromatography.
Q2: Can you elaborate on the analytical method involving 6,7-dimethoxy-2-methylquinoxaline mentioned in the research?
A2: The research focuses on developing a liquid chromatographic method with fluorescence detection. 6,7-Dimethoxy-2-methylquinoxaline is reacted with methylglyoxal, forming a fluorescent product. This product is then separated from other components in the sample using liquid chromatography. The separated product is then detected by a fluorescence detector, allowing for the quantification of methylglyoxal based on the intensity of the fluorescence signal. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rel-(1R,3S,5S)-8-Methyl-8-azabicyclo[3,2,1]oct-6-en-yl-2-hydroxy-2,2-dithiophen-2-yl acetate](/img/structure/B43176.png)






![1H-Pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B43202.png)


![3-(3-Amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride](/img/structure/B43211.png)



